molecular formula C11H15ClN2O B1523332 2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine CAS No. 1242241-03-7

2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine

Cat. No. B1523332
M. Wt: 226.7 g/mol
InChI Key: IMXWMMQQVHYIGX-UHFFFAOYSA-N
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Description

The compound “2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine” are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine” would likely involve a pyridine ring with a chlorine atom at the 2 position and a pyrrolidin-1-yl ethoxy group at the 6 position .

Scientific Research Applications

Synthesis of Complex Molecules

Synthesis of 5-methoxylated 3-pyrrolin-2-ones : The compound is utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds. This application demonstrates the role of chlorinated pyrrolidin-2-ones in rearrangement reactions, leading to products with potential uses in various chemical industries (Ghelfi et al., 2003).

Coordination Chemistry : Derivatives of this compound are explored for their coordination chemistry, offering insights into the synthesis of compounds that can form luminescent lanthanide complexes for biological sensing, as well as iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These findings highlight the versatility of pyridine derivatives in creating novel materials with specific optical and electronic properties (Halcrow, 2005).

Antibacterial Agents : Certain derivatives synthesized from this compound have been evaluated as antibacterial agents, showcasing its utility in developing new therapeutic agents. This highlights its potential in medicinal chemistry for creating compounds with specific biological activities (Abdel-Mohsen & Geies, 2009).

Catalysis and Organic Reactions : Complexes derived from pyrrolidine-based ligands, including those synthesized from this compound, have been used as catalysts in organic reactions, indicating its utility in enhancing reaction efficiencies and developing new synthetic methodologies. This application is crucial for the field of catalysis, where the development of efficient and selective catalysts is a key goal (Singh et al., 2009).

Future Directions

The future directions in the study of “2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine” and similar compounds would likely involve further exploration of their biological activity and potential applications in drug discovery .

properties

IUPAC Name

2-chloro-6-(2-pyrrolidin-1-ylethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-4-3-5-11(13-10)15-9-8-14-6-1-2-7-14/h3-5H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXWMMQQVHYIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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